2-bromo-N-ethoxy-5-methoxybenzamide
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Overview
Description
2-Bromo-N-ethoxy-5-methoxybenzamide is an organic compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol It is a derivative of benzamide, featuring bromine, ethoxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzamide ring . Subsequent reactions with ethoxy and methoxy reagents under controlled conditions yield the final product.
Industrial Production Methods
Industrial production of 2-bromo-N-ethoxy-5-methoxybenzamide may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethoxy-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-Bromo-N-ethoxy-5-methoxybenzamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-ethoxy-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine, ethoxy, and methoxy groups contribute to its binding affinity and specificity for these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
2-Bromo-5-methoxyaniline: Features an amino group instead of an ethoxy group.
2-Bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of an amide group.
Uniqueness
2-Bromo-N-ethoxy-5-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-bromo-N-ethoxy-5-methoxybenzamide |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-12-10(13)8-6-7(14-2)4-5-9(8)11/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
UYEZMODQMCLQOC-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
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